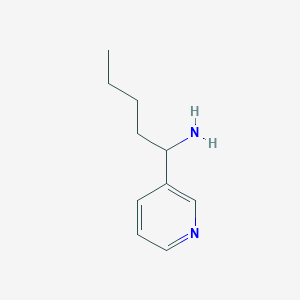

1-(Pyridin-3-yl)pentan-1-amine

Vue d'ensemble

Description

1-(Pyridin-3-yl)pentan-1-amine is an organic compound that features a pyridine ring attached to a pentylamine chain This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the aliphatic characteristics of pentylamine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)pentan-1-amine can be synthesized through several methods. One common approach involves the reaction of pyridine with pentylamine under specific conditions. The reaction typically requires a catalyst and may involve steps such as alkylation or amination. For instance, the use of Grignard reagents or other organometallic compounds can facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation, crystallization, and purification to isolate the compound from reaction mixtures .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Pyridin-3-yl)pentan-1-amine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed for reduction.

Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyridines, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

In the realm of synthetic chemistry, 1-(Pyridin-3-yl)pentan-1-amine serves as a building block for the synthesis of more complex heterocyclic compounds. Its versatility allows it to be utilized in developing new synthetic methodologies, which can lead to the creation of novel materials with specific properties.

Biology

The compound's structural characteristics enable it to interact with various biological molecules, making it valuable in studying biochemical pathways and molecular interactions. Research indicates that it may have neuroprotective effects, as demonstrated in animal models where it reduced neuronal loss and improved cognitive function. Additionally, studies have shown its potential in reducing inflammatory markers in rodent models of inflammation, highlighting its therapeutic prospects .

Industry

In industrial applications, this compound is explored for its role in producing materials with desired properties, such as polymers and coatings. Its unique chemical structure allows researchers to investigate its reactivity further, leading to potential applications in specialty chemicals.

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

- Neuroprotection Study : This study examined the compound's ability to protect neurons in models of neurodegeneration. Results indicated a significant reduction in neuronal loss and enhancement of cognitive functions in treated animals.

- Inflammation Model : In a rodent model designed to study inflammation, treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical scores, suggesting its efficacy as an anti-inflammatory agent .

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Structure–activity relationship (SAR) studies revealed that modifications to the alkyl chain length and substitutions on the pyridine ring can significantly impact potency and selectivity against target enzymes or receptors. This optimization process is crucial for developing effective therapeutic agents targeting neurological disorders or inflammatory conditions .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemistry | Building block for complex heterocycles; development of new synthetic methodologies. |

| Biology | Neuroprotective effects; reduction of inflammatory markers; interaction with biological molecules. |

| Industry | Production of polymers and coatings; development of specialty chemicals. |

Mécanisme D'action

The mechanism by which 1-(Pyridin-3-yl)pentan-1-amine exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents like PhI(OAc)2 and TEMPO . These interactions can lead to the formation of reactive intermediates that further react to form the final products.

Comparaison Avec Des Composés Similaires

- 1-(Pyridin-2-yl)pentan-1-amine

- 1-(Pyridin-4-yl)pentan-1-amine

- 1-(Pyridin-3-yl)butan-1-amine

Comparison: 1-(Pyridin-3-yl)pentan-1-amine is unique due to the position of the pyridine ring and the length of the pentylamine chain. This specific structure influences its reactivity and interactions with other molecules. Compared to its analogs, such as 1-(Pyridin-2-yl)pentan-1-amine and 1-(Pyridin-4-yl)pentan-1-amine, the position of the nitrogen atom in the pyridine ring can significantly affect the compound’s chemical properties and biological activity .

Activité Biologique

1-(Pyridin-3-yl)pentan-1-amine, a compound featuring a pyridine ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : CHN

- IUPAC Name : this compound

The compound consists of a pentanamine chain substituted with a pyridine ring, which is known for contributing to the biological activity of various pharmacological agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The amine group can form hydrogen bonds and engage in electrostatic interactions with proteins, potentially modulating enzyme activities and influencing signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Binding : It may interact with neurotransmitter receptors, affecting neural signaling and behavior.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating varying degrees of efficacy.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : It affects the progression of the cell cycle, leading to increased cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may elevate ROS levels, contributing to cytotoxic effects on tumor cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Neuroprotection : A study explored its neuroprotective effects in models of neurodegeneration, showing that it could reduce neuronal loss and improve cognitive function in animal models.

- Inflammation Model : In a rodent model of inflammation, treatment with the compound resulted in decreased inflammatory markers and improved clinical scores.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Structure–activity relationship (SAR) studies revealed that modifications to the alkyl chain length and substitutions on the pyridine ring can significantly impact potency and selectivity against target enzymes or receptors.

Propriétés

IUPAC Name |

1-pyridin-3-ylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-6-10(11)9-5-4-7-12-8-9/h4-5,7-8,10H,2-3,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBYBHDBWKITIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502522 | |

| Record name | 1-(Pyridin-3-yl)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343271-89-6 | |

| Record name | 1-(Pyridin-3-yl)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.